7-Fluoroquinoline-2,4-dicarboxylic acid
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Overview
Description
7-Fluoroquinoline-2,4-dicarboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties, making it a compound of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid typically involves cyclization and cycloaddition reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of environmentally benign catalysts like montmorillonite K-10 and ionic liquids can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various fluorinated quinoline derivatives.
Scientific Research Applications
7-Fluoroquinoline-2,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential in developing new antimalarial and antineoplastic drugs.
Industry: Utilized in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial agent .
Comparison with Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness: 7-Fluoroquinoline-2,4-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
7-fluoroquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLIRJURPBDLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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